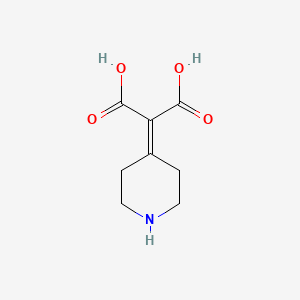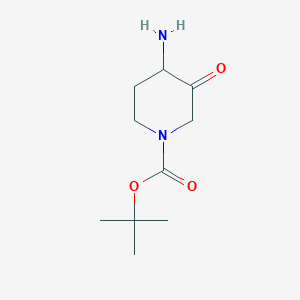
2-(Amino(cyclopropyl)methyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:
CH3−C(COOCH3)2−CH2−NH2
. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.
Functional Groups: The compound contains two ester groups and an amino group.
Molecular Formula: C5H8O4
準備方法
Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:
Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).
Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.
Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.
Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .
Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.
化学反応の分析
2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or metabolic pathways.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: As a precursor for the synthesis of other compounds.
作用機序
The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
2-[amino(cyclopropyl)methyl]propanedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
InChIキー |
ACSBQRMLFHRUDN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C(C(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)



![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)

![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)


